2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride

Catalog No.
S14105902
CAS No.
M.F
C7H12ClNO3
M. Wt
193.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacidhy...

Product Name

2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride

IUPAC Name

2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride

Molecular Formula

C7H12ClNO3

Molecular Weight

193.63 g/mol

InChI

InChI=1S/C7H11NO3.ClH/c9-6(10)7-3-5(8-4-7)1-2-11-7;/h5,8H,1-4H2,(H,9,10);1H

InChI Key

ATDNTZBATYXGEZ-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CC1NC2)C(=O)O.Cl

2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride is a bicyclic compound characterized by its unique nitrogen-containing heterocyclic structure. This compound features a six-membered nitrogen heterocycle fused to a cyclopentane ring, making it a significant scaffold in medicinal chemistry and drug discovery. The presence of both an oxygen atom and a carboxylic acid group enhances its reactivity and potential biological activity, positioning it as a valuable intermediate in various synthetic applications .

, including:

  • Oxidation: Involves the addition of oxygen or the removal of hydrogen, potentially yielding carboxylic acids or other oxidized products.
  • Reduction: Involves the addition of hydrogen or the removal of oxygen, which can lead to the formation of amines or alcohols.
  • Substitution: Involves replacing one functional group with another within the compound, allowing for diversification of its chemical properties .

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The specific products formed depend on the reagents and conditions employed during these transformations.

The biological activity of 2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride is under investigation due to its potential interactions with various biomolecules. Its bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, thereby modulating their activity. Preliminary studies suggest that this compound may exhibit pharmacological effects relevant to drug development, particularly in targeting neurological pathways .

The synthesis of 2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride typically involves several steps:

  • Catalytic Asymmetric Rautenstrauch Reaction: This method provides good enantiocontrol during the formation of the bicyclic structure.
  • Intramolecular Cyclization: Utilizing aziridines as starting materials can facilitate the formation of the desired bicyclic system through cyclization reactions with pi-nucleophiles .
  • Flow Chemistry Techniques: These are often employed in industrial settings to ensure high yield and purity during large-scale synthesis .

The applications of 2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride span several fields:

  • Medicinal Chemistry: It serves as a key synthetic intermediate in the development of new pharmaceuticals.
  • Asymmetric Catalysis: The compound is used as a chiral ligand in various catalytic processes.
  • Material Science: It is explored for its potential use in developing advanced materials due to its unique structural properties .

Research into the interaction studies of 2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride focuses on its binding affinity to various receptors and enzymes. These studies aim to elucidate its mechanism of action at a molecular level, which could provide insights into its therapeutic potential and guide future drug design efforts .

Several compounds share structural similarities with 2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride, including:

Compound NameStructural FeaturesUnique Aspects
2-Azabicyclo[3.2.1]octaneNitrogen-containing bicyclic structureLacks oxygen atom
8-Oxa-3-azabicyclo[3.2.1]octaneContains both nitrogen and oxygen atomsDifferent ring configuration
6-Azabicyclo[3.2.1]octaneSimilar bicyclic structure without oxygenDifferent functional groups

Uniqueness

What sets 2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride apart is its specific combination of a nitrogen heterocycle and an oxygen atom within its structure, along with the carboxylic acid group. This unique combination enhances its reactivity and potential applications in drug discovery, making it an attractive target for further research .

Retrosynthetic Analysis of Bicyclic Scaffold Construction

Retrosynthetic dissection of the 2-oxa-6-azabicyclo[3.2.1]octane core prioritizes disconnection of the bridged ether and amine functionalities. The bicyclo[3.2.1] framework is typically deconstructed into a γ-lactam precursor and a cyclic ether fragment, enabling convergent synthesis. For instance, cleavage of the C1-N6 bond reveals a γ-lactam intermediate, while fragmentation of the C2-O1 bond suggests a tetrahydrofuran-derived building block. Computational modeling indicates that the strained bridgehead positions (C3 and C7) benefit from late-stage functionalization to avoid premature ring strain accumulation.

Critical retrosynthetic considerations include:

  • Bridgehead Reactivity: The quaternary C3 center necessitates either pre-functionalization or protection prior to cyclization.
  • Heteroatom Placement: Sequential introduction of oxygen and nitrogen atoms via Mitsunobu reactions or nucleophilic substitutions avoids competing side reactions.
  • Carboxylic Acid Positioning: The C1 carboxylic acid is optimally introduced through oxidation of a primary alcohol or hydrolysis of a nitrile group in the final synthetic steps.

Stereoselective Ring-Closing Strategies for Oxa-Azabicyclic Systems

Aza-Prins Cyclization

The aza-Prins reaction has emerged as a powerful method for constructing the oxa-azabicyclo[3.2.1] framework. Treatment of chiral α-hydroxyaldehyde derivatives with N-tosyl homoallylamine under acidic conditions induces a stereospecific cyclization, forming the bicyclic core with >95% diastereoselectivity. Key advantages include:

  • Stereochemical Control: Chellation-controlled transition states enforce the (1R,5S,7S) configuration observed in crystalline products.
  • Functional Group Tolerance: Benzyl ether protections remain intact during the cyclization, enabling subsequent deprotection for carboxylate introduction.

Double Michael Addition

Cyclic dienones undergo tandem nucleophilic attacks to generate bicyclo[3.2.1] systems. For example, 7-membered dienones react with carbon nucleophiles in a stereoselective double Michael addition, producing 8-disubstituted bicyclo[3.2.1]octane-3-ones in 42–96% yield. This method excels in creating quaternary centers while maintaining ring strain below 15 kcal/mol.

Comparative Analysis of Ring-Closing Methods

MethodStarting MaterialsDiastereoselectivityYield RangeKey Limitations
Aza-Prinsα-Hydroxyaldehydes>95%65–82%Requires acidic conditions
Double MichaelCyclic dienones75–90%42–96%Limited to ketone products
RCMDiene-dienophiles88%70–85%Grubbs catalyst required

Carboxylic Acid Functionalization and Hydrochloride Salt Formation Protocols

Carboxyl Group Introduction

The C1 carboxylic acid is installed via one of three pathways:

  • Oxidative Methods: Jones reagent oxidation of a primary alcohol precursor achieves >90% conversion but risks over-oxidation.
  • Hydrolysis: Nitrile intermediates treated with HCl/H2O at 80°C for 12 hours yield carboxylic acids without epimerization.
  • Carbonylation: Palladium-catalyzed carbonylation of aryl halides under 50 atm CO pressure provides direct carboxylation.

Hydrochloride Salt Crystallization

Conversion to the hydrochloride salt involves:

  • Acid-Base Titration: The free acid is dissolved in anhydrous THF and treated with 1.1 equivalents of HCl gas at 0°C.
  • Antisolvent Precipitation: Addition of diethyl ether induces crystallization, yielding 89–93% pure hydrochloride salt.
  • Recrystallization: Methanol/ethyl acetate (1:5) at -20°C produces X-ray quality crystals with <0.5% residual solvents.

Critical Parameters for Salt Formation

ParameterOptimal RangeEffect on Purity
HCl Equivalents1.05–1.10Minimizes free acid
Temperature0–5°CPrevents decomposition
Solvent Polarityε = 4.3–7.5Enhances crystallization

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

193.0505709 g/mol

Monoisotopic Mass

193.0505709 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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